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Compound of Interest

Compound Name:

(1-(2-

(Aminomethyl)phenyl)piperidin-4-

YL)methanol

Cat. No.: B043018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of a

substituted piperidinyl-methanol derivative. While the primary focus of this document is on the

analytical techniques and data presentation relevant to such compounds, it utilizes the publicly

available data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a representative case

study due to the absence of a published crystal structure for (1-(2-
(Aminomethyl)phenyl)piperidin-4-YL)methanol in the searched scientific literature. The

methodologies and data interpretation presented herein are directly applicable to the structural

elucidation of similar small molecules.

Introduction
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of

numerous therapeutic agents. The precise three-dimensional arrangement of atoms within

these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding

their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual

property protection. This document details the experimental and computational workflow for

determining and analyzing the crystal structure of a representative substituted piperidinyl-

methanol compound.
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Synthesis and Crystallization
The synthesis of the title compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was

achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl

chloride. Triethylamine served as a base in a methylene dichloromethane solvent at room

temperature.[1]

Experimental Protocol: Synthesis and Crystallization

Reaction Setup: Diphenyl(piperidin-4-yl)methanol is dissolved in methylene

dichloromethane.

Base Addition: Triethylamine is added to the solution.

Condensation: p-Toluenesulfonyl chloride is added to the mixture, and the reaction proceeds

for 4 hours at room temperature.[1]

Purification: The resulting product is purified by column chromatography using a mixture of

ethyl acetate and hexane (8:2) as the eluent.[1]

Crystallization: The purified pale brown solid is dissolved in ethyl acetate. Slow evaporation

of the solvent over several days yields pure light brown crystals suitable for X-ray diffraction.
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Figure 1: Synthetic and Crystallization Workflow.
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X-ray Crystallography
Single-crystal X-ray diffraction is a definitive technique for determining the atomic and

molecular structure of a crystalline solid.[2] The process involves irradiating a crystal with X-

rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the

electron density, and thus the atomic arrangement.[2]

Experimental Protocol: Data Collection and Structure Refinement

Crystal Mounting: A suitable single crystal (dimensions ~0.27 x 0.25 x 0.25 mm) is selected

and mounted on a goniometer head.[1]

Data Collection: The crystal is placed in a diffractometer equipped with a sealed X-ray

source (e.g., graphite-monochromated MoKα radiation).[1] The data are collected at a

controlled temperature.

Data Processing: The collected diffraction data are processed, which includes integration of

reflection intensities, scaling, and space group determination.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Figure 2: X-ray Crystallography Workflow.
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Crystal Structure Data and Analysis
The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed that

the compound crystallizes in the monoclinic space group P2₁/c.[1] The key crystallographic

data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C₁₃H₁₉NO₃S

Formula weight 269.36

Crystal system Monoclinic

Space group P2₁/c

a (Å) 10.2490(13)

b (Å) 11.4710(9)

c (Å) 20.997(3)

β (°) 116.344(3)

Volume (Å³) 2212.2(5)

Z 4

Calculated density (g/cm³) 1.348

Absorption coefficient (mm⁻¹) 0.246

F(000) 1152

Crystal size (mm³) 0.27 x 0.25 x 0.25

Theta range for data collection (°) 2.13 to 27.00

Reflections collected 10134

Independent reflections 4801 [R(int) = 0.0345]

Final R indices [I>2σ(I)] R1 = 0.0518, wR2 = 0.1386

R indices (all data) R1 = 0.0716, wR2 = 0.1543

Goodness-of-fit on F² 1.041

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1]

The molecular structure reveals that the piperidine ring adopts a stable chair conformation. The

geometry around the sulfur atom of the toluenesulfonyl group is tetrahedral.[1] The crystal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.painphysicianjournal.com/current/pdf?article=NDIwOQ%3D%3D&journal=103
https://www.painphysicianjournal.com/current/pdf?article=NDIwOQ%3D%3D&journal=103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


packing is stabilized by intermolecular and intramolecular hydrogen bonds of the O–H···O and

C–H···O types.[1]

Conclusion
This technical guide outlines the essential steps and data presentation for the crystal structure

analysis of a substituted piperidinyl-methanol derivative, using [1-(Toluene-4-sulfonyl)-piperidin-

4-yl]-methanol as a detailed example. The synthesis, crystallization, and single-crystal X-ray

diffraction provide unambiguous structural information that is invaluable for drug discovery and

development. The methodologies described are standard for the structural elucidation of small

organic molecules and serve as a robust framework for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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